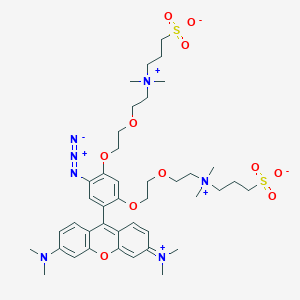

CalFluor 555 Azide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C41H60N7O11S2+ |

|---|---|

Molecular Weight |

891.1 g/mol |

IUPAC Name |

3-[2-[2-[4-azido-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-[2-[2-[dimethyl(3-sulfonatopropyl)azaniumyl]ethoxy]ethoxy]phenoxy]ethoxy]ethyl-dimethylazaniumyl]propane-1-sulfonate |

InChI |

InChI=1S/C41H60N7O11S2/c1-45(2)31-11-13-33-38(27-31)59-39-28-32(46(3)4)12-14-34(39)41(33)35-29-36(43-44-42)40(58-24-22-56-20-18-48(7,8)16-10-26-61(52,53)54)30-37(35)57-23-21-55-19-17-47(5,6)15-9-25-60(49,50)51/h11-14,27-30H,9-10,15-26H2,1-8H3/q+1 |

InChI Key |

YSYLJQBBTLEFRT-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC(=C(C=C4OCCOCC[N+](C)(C)CCCS(=O)(=O)[O-])OCCOCC[N+](C)(C)CCCS(=O)(=O)[O-])N=[N+]=[N-] |

Origin of Product |

United States |

Foundational & Exploratory

CalFluor 555 Azide: A Technical Guide for Advanced Bioorthogonal Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

CalFluor 555 Azide is a fluorogenic probe that has emerged as a powerful tool for the visualization of alkyne-tagged biomolecules in a wide range of biological systems.[1][2] Developed by the Bertozzi group, this probe belongs to the CalFluor family of dyes, which are designed to be "dark" until they participate in a click chemistry reaction.[1][2] This unique "turn-on" characteristic significantly reduces background fluorescence, enabling sensitive detection of metabolically labeled molecules without the need for wash steps.[1] This technical guide provides a comprehensive overview of this compound, including its chemical properties, quantitative data, detailed experimental protocols, and visualizations of its application in bioorthogonal chemistry.

This compound's fluorogenic nature stems from a photoinduced electron transfer (PeT) quenching mechanism. In its azide form, the fluorophore is quenched. Upon reaction with an alkyne via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a stable triazole is formed, disrupting the PeT process and leading to a significant increase in fluorescence emission. This property makes it an ideal reagent for imaging newly synthesized glycans, proteins, DNA, and RNA that have been metabolically labeled with alkyne-containing precursors.

Core Properties and Quantitative Data

This compound is a water-soluble, rhodamine-based dye with an azide functional group for click chemistry. Its key chemical and physical properties are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₄₁H₆₀N₇O₁₁S₂⁺ | |

| Molecular Weight | 891.08 g/mol | |

| CAS Number | 1798305-99-3 | |

| Appearance | Dark red amorphous solid | |

| Solubility | Water, DMSO | |

| Storage | -20°C, desiccated, protected from light |

The defining characteristic of this compound is its dramatic increase in fluorescence upon reaction with an alkyne. The following table summarizes the key spectral properties of CalFluor 555 in both its azide and triazole (post-click reaction) forms.

| Spectral Property | This compound (Pre-Click) | CalFluor 555 Triazole (Post-Click) | Reference |

| Excitation Maximum (λex) | 557 nm | 561 nm | |

| Emission Maximum (λem) | 577 nm | 583 nm | |

| Quantum Yield (Φ) | 0.0174 | 0.604 | |

| Extinction Coefficient (ε) | Not available | 110,000 cm⁻¹M⁻¹ | |

| Fluorescence Enhancement | - | ~35-fold |

Experimental Protocols

The following are detailed protocols for the use of this compound in cell-based imaging experiments. These protocols provide a general framework and may require optimization for specific cell types and experimental conditions.

Metabolic Labeling of Cellular Glycans with an Alkyne-Modified Sugar

This protocol describes the metabolic incorporation of an alkyne-containing sugar, N-α-D-acetylgalactosamine (GalNAz), into cellular glycans.

Materials:

-

Cells of interest (e.g., HeLa, CHO)

-

Complete cell culture medium

-

Peracetylated N-azidoacetylgalactosamine (Ac4GalNAz)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells in a suitable culture vessel (e.g., glass-bottom dishes for microscopy) and allow them to adhere and grow overnight.

-

Prepare Ac4GalNAz Stock Solution: Dissolve Ac4GalNAz in DMSO to create a 10 mM stock solution. Store at -20°C.

-

Metabolic Labeling: On the day of the experiment, dilute the Ac4GalNAz stock solution in complete cell culture medium to a final concentration of 25-50 µM. Remove the existing medium from the cells and replace it with the Ac4GalNAz-containing medium.

-

Incubation: Incubate the cells for 1-3 days under normal growth conditions (37°C, 5% CO₂). The optimal incubation time will depend on the cell type and the turnover rate of the glycoproteins of interest.

-

Washing: After incubation, gently wash the cells three times with warm PBS to remove any unincorporated Ac4GalNAz.

Fixation and Permeabilization

This protocol is for preparing metabolically labeled cells for intracellular staining with this compound.

Materials:

-

Metabolically labeled cells

-

4% Paraformaldehyde (PFA) in PBS

-

0.1-0.5% Triton X-100 in PBS

-

PBS

Procedure:

-

Fixation: Add 4% PFA in PBS to the cells and incubate for 15 minutes at room temperature.

-

Washing: Gently wash the cells twice with PBS.

-

Permeabilization: Add 0.1-0.5% Triton X-100 in PBS to the cells and incubate for 10-15 minutes at room temperature.

-

Washing: Gently wash the cells twice with PBS.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

This protocol describes the "click" reaction between the alkyne-labeled glycans and this compound.

Materials:

-

Fixed and permeabilized cells with alkyne-labeled biomolecules

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

-

Sodium ascorbate

-

PBS

Procedure:

-

Prepare Stock Solutions:

-

This compound: Prepare a 1-5 mM stock solution in DMSO.

-

CuSO₄: Prepare a 50 mM stock solution in water.

-

THPTA: Prepare a 50 mM stock solution in water.

-

Sodium Ascorbate: Prepare a 500 mM stock solution in water. Note: This solution should be prepared fresh for each experiment.

-

-

Prepare Click Reaction Cocktail: Prepare the following reaction cocktail immediately before use. The volumes below are for one well of a 24-well plate (approximately 500 µL).

-

439 µL PBS

-

1 µL this compound stock solution (final concentration: 2-10 µM)

-

20 µL CuSO₄:THPTA (1:5 molar ratio) premix (final concentration: 2 mM CuSO₄, 10 mM THPTA)

-

40 µL Sodium Ascorbate stock solution (final concentration: 40 mM)

-

Important: Add the reagents in the order listed. Add the sodium ascorbate last to initiate the reaction.

-

-

Click Reaction: Add the click reaction cocktail to the fixed and permeabilized cells. Incubate for 30-60 minutes at room temperature, protected from light.

-

Washing: Gently wash the cells three times with PBS.

-

Imaging: The cells are now ready for imaging. Mount the coverslips on a microscope slide with an appropriate mounting medium.

Visualizations

Signaling Pathway: Metabolic Glycoengineering and Visualization

The following diagram illustrates the workflow for labeling and visualizing glycoproteins using metabolic glycoengineering and this compound.

References

CalFluor 555 Azide: A Technical Guide to its Fluorescence Principle and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of CalFluor 555 Azide, a powerful fluorogenic probe. We will delve into its mechanism of fluorescence, photophysical properties, and its application in bioconjugation through click chemistry. This guide provides detailed experimental protocols and visual representations to facilitate its effective use in research and development.

Core Principle of Fluorescence: Photoinduced Electron Transfer

This compound is a rhodamine-based dye that, in its native state, is non-fluorescent.[1][2] This fluorescence quenching is achieved through a process called photoinduced electron transfer (PeT).[3][4] An electron-rich 3-azido-4,6-dialkoxyaryl group is attached to the fluorophore core.[3] Upon excitation, this "quencher" moiety readily donates an electron to the electronically excited fluorophore, preventing the emission of a photon and thus keeping the molecule in a "dark" state.

The fluorescence is activated through a highly specific chemical reaction known as an azide-alkyne cycloaddition, a cornerstone of "click chemistry". When this compound reacts with an alkyne-modified biomolecule, the azide group is converted into a stable triazole ring. This chemical transformation sufficiently raises the oxidation potential of the aryl group, inhibiting the PeT process. Consequently, upon excitation, the fluorophore can now relax by emitting a photon, leading to a significant increase in fluorescence intensity. This "turn-on" mechanism is highly advantageous as it allows for the detection of labeled molecules with minimal background signal, often eliminating the need for wash steps.

Photophysical Properties

The photophysical characteristics of this compound and its corresponding triazole product are summarized below. The significant increase in the fluorescence quantum yield upon reaction with an alkyne highlights its efficacy as a fluorogenic probe.

| Property | This compound (Unreacted) | CalFluor 555 Triazole (Reacted) |

| Excitation Maximum (λmax) | 555 nm | 557 nm |

| Emission Maximum (λem) | 577 nm | 580 nm |

| Fluorescence Quantum Yield (Φfl) | 0.0178 | 0.351 |

| Fluorescence Enhancement | - | ~20-fold |

Data sourced from Shieh P., et al. (2015). J. Am. Chem. Soc., 137: 7145−51.

Bioconjugation via Azide-Alkyne Cycloaddition

This compound is designed for covalent labeling of alkyne-containing biomolecules through the Huisgen 1,3-dipolar cycloaddition, commonly referred to as "click chemistry." This reaction is highly efficient and bioorthogonal, meaning it does not interfere with native biological processes. Two primary methods are employed for this conjugation: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction utilizes a copper(I) catalyst to accelerate the cycloaddition between the terminal alkyne and the azide, resulting in the formation of a 1,4-disubstituted triazole. This method is highly robust and widely used for labeling a variety of biomolecules, including proteins, nucleic acids, and glycans.

References

A Technical Guide to CalFluor 555 Azide: Properties and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

CalFluor 555 Azide is a fluorogenic dye that has emerged as a powerful tool for the specific labeling and visualization of biomolecules in complex biological systems. Belonging to the CalFluor series of probes, it operates on the principle of photoinduced electron transfer (PeT), rendering it minimally fluorescent until it participates in a click chemistry reaction. This "turn-on" characteristic is highly advantageous for applications requiring high signal-to-noise ratios, as it significantly reduces background fluorescence from unreacted probes, often eliminating the need for wash steps. This guide provides a comprehensive overview of the spectral properties, experimental protocols, and reaction pathways associated with this compound.

Core Properties of this compound

The utility of this compound stems from its distinct photophysical properties, both in its azide form and after undergoing a click reaction to form a stable triazole. The key quantitative data are summarized below.

| Property | This compound | CalFluor 555 Triazole |

| Excitation Maximum (λex) | 557 nm | 561 nm[1] |

| Emission Maximum (λem) | 577 nm | 583 nm[1] |

| Quantum Yield (Φ) | 0.0174[1] | 0.604[1] |

| Extinction Coefficient (ε) | Not explicitly found | Not explicitly found |

| Fluorescence Lifetime (τ) | Not explicitly found | Not explicitly found |

Note: The extinction coefficient and fluorescence lifetime for this compound were not explicitly available in the searched literature.

Experimental Protocols

This compound is primarily utilized in two types of bioorthogonal reactions: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This reaction offers a highly efficient method for labeling alkyne-modified biomolecules with this compound. A typical protocol for labeling in a cellular context is as follows:

Materials:

-

Alkyne-labeled cells (e.g., cells metabolically labeled with an alkyne-containing sugar, amino acid, or nucleoside)

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

A copper-chelating ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine - TBTA)

-

A reducing agent (e.g., sodium ascorbate)

-

Phosphate-buffered saline (PBS)

-

Dimethyl sulfoxide (DMSO) for stock solutions

Procedure:

-

Cell Preparation: Culture and metabolically label cells with the desired alkyne-containing molecule according to established protocols. Fix and permeabilize the cells if intracellular labeling is required.

-

Reagent Preparation:

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

-

Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).

-

Prepare a stock solution of the copper ligand (e.g., 100 mM THPTA in water).

-

Prepare a fresh stock solution of sodium ascorbate (e.g., 300 mM in water).

-

-

Click Reaction Cocktail: In a microcentrifuge tube, prepare the click reaction cocktail. For a final volume of 100 µL, the following can be combined:

-

PBS to the final volume.

-

1 µL of this compound stock solution (final concentration ~100 µM).

-

1 µL of CuSO₄ stock solution (final concentration ~200 µM).

-

1 µL of THPTA stock solution (final concentration ~1 mM).

-

1 µL of sodium ascorbate stock solution (final concentration ~3 mM).

-

Note: The final concentrations may need to be optimized for specific applications.

-

-

Labeling: Add the click reaction cocktail to the prepared cells and incubate for 30-60 minutes at room temperature, protected from light.

-

Washing (Optional but Recommended): Although this compound is fluorogenic, washing steps can help to reduce any residual background. Wash the cells two to three times with PBS.

-

Imaging: The labeled cells can now be imaged using a fluorescence microscope with appropriate filter sets for the CalFluor 555 fluorophore (excitation around 561 nm and emission around 583 nm).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC provides a copper-free alternative for labeling, which is particularly advantageous for live-cell imaging due to the cytotoxicity of copper. This method utilizes a strained cyclooctyne to react with the azide.

Materials:

-

Azide-labeled cells or biomolecules.

-

A cyclooctyne-functionalized fluorescent probe (in this conceptual protocol, we consider a scenario where the biomolecule is azide-labeled and the detection reagent is a cyclooctyne-dye, as CalFluor 555 is the azide). For the purpose of illustrating the protocol, we will describe the general steps for labeling azide-modified biomolecules with a strained alkyne.

-

Appropriate buffer or cell culture medium.

Procedure:

-

Preparation of Azide-Modified Sample: Introduce azide groups into your biomolecule of interest using metabolic labeling or chemical modification.

-

Reagent Preparation: Prepare a stock solution of the strained cyclooctyne-dye conjugate in a suitable solvent like DMSO.

-

Labeling:

-

For live-cell imaging, dilute the cyclooctyne-dye stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the low micromolar range).

-

Add the labeling medium to the cells and incubate for a specific period (e.g., 10-60 minutes) at 37°C. The optimal time and concentration should be determined empirically.

-

For in vitro labeling of purified biomolecules, mix the azide-containing sample with the cyclooctyne-dye in a suitable buffer and incubate at room temperature or 37°C.

-

-

Washing: Wash the cells with fresh medium or buffer to remove any unbound probe.

-

Imaging: Proceed with fluorescence microscopy using the appropriate filter sets for the fluorophore used.

Reaction Workflow

The following diagram illustrates the general workflow for a copper-catalyzed click chemistry reaction using this compound to label an alkyne-modified biomolecule.

Signaling Pathway and Logical Relationship

The core principle of this compound's fluorogenic nature is the quenching of its fluorescence in the azide form and the subsequent enhancement upon triazole formation. This can be represented as a logical relationship.

References

An In-Depth Technical Guide to CalFluor 555 Azide: Quantum Yield and Brightness for Advanced Bio-Imaging

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key performance characteristics of CalFluor 555 Azide, a fluorogenic probe increasingly utilized in advanced biological imaging and drug development. We will delve into its quantum yield and brightness, providing the necessary data and experimental protocols for its effective application.

Core Photophysical Properties of CalFluor 555

This compound is a member of the CalFluor series of dyes, which are designed to be "fluorogenic." This means the azide form of the dye is essentially non-fluorescent and becomes brightly fluorescent only after undergoing a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction. This property is highly advantageous for bio-imaging as it minimizes background fluorescence from unreacted probes, leading to a high signal-to-noise ratio.

The fluorescence of this compound is quenched in its initial state due to photoinduced electron transfer (PeT). Upon reaction with an alkyne-modified biomolecule, the resulting triazole formation disrupts this quenching mechanism, leading to a significant increase in fluorescence.[1]

Quantitative Data Summary

The following table summarizes the key photophysical parameters of this compound before and after the click reaction. The brightness of a fluorophore is a critical parameter for assessing its performance in imaging applications and is calculated as the product of its molar extinction coefficient and quantum yield.

| Parameter | This compound (Pre-Click) | CalFluor 555 Triazole (Post-Click) |

| Excitation Maximum (λex) | Not Applicable (Essentially Non-Fluorescent) | 561 nm[1] |

| Emission Maximum (λem) | Not Applicable | 583 nm[1] |

| Quantum Yield (Φ) | ~0.017 (Calculated from 35x enhancement) | 0.604 [1] |

| Molar Extinction Coefficient (ε) | Not Applicable | ~150,000 cm⁻¹M⁻¹ |

| Brightness (ε x Φ) | Negligible | ~90,600 cm⁻¹M⁻¹ |

Note on Molar Extinction Coefficient: The precise molar extinction coefficient for the CalFluor 555 triazole has not been published. However, CalFluor 555 is structurally and spectrally similar to Alexa Fluor 555. Therefore, the molar extinction coefficient of Alexa Fluor 555, which is approximately 150,000 cm⁻¹M⁻¹, is used here as a reasonable estimate.

Experimental Protocols

Determination of Fluorescence Quantum Yield (Relative Method)

The relative method for determining quantum yield involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Materials:

-

This compound

-

Alkyne-containing molecule for the click reaction

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Phosphate-buffered saline (PBS), pH 7.4

-

A fluorescent standard with a known quantum yield in the same spectral region (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of the CalFluor 555 triazole: React this compound with an excess of an alkyne-containing molecule in PBS using a standard CuAAC protocol (see Protocol 2 below) to ensure complete conversion to the fluorescent triazole form.

-

Prepare a series of dilutions: Create a series of five dilutions for both the CalFluor 555 triazole and the reference standard in the same solvent (e.g., PBS for the triazole and ethanol for Rhodamine 6G). The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.

-

Measure Fluorescence: In the fluorometer, record the fluorescence emission spectrum for each dilution, ensuring to use the same excitation wavelength and instrument settings for all measurements.

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each sample.

-

Plot the integrated fluorescence intensity versus the absorbance for both the CalFluor 555 triazole and the reference standard.

-

Determine the slope of the linear fit for both plots.

-

-

Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the CalFluor 555 triazole:

Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)

Where:

-

Φ is the quantum yield.

-

Slope is the gradient from the plot of integrated fluorescence intensity vs. absorbance.

-

η is the refractive index of the solvent.

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol describes a general procedure for labeling alkyne-modified proteins with this compound.

Materials:

-

Alkyne-modified protein in a buffer without sodium azide.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water).

-

THPTA ligand stock solution (e.g., 100 mM in water).

-

Sodium ascorbate stock solution (e.g., 300 mM in water, freshly prepared).

-

Protein labeling buffer (e.g., PBS, pH 7.4).

Procedure:

-

Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein with the protein labeling buffer.

-

Add this compound: Add the this compound stock solution to the protein solution. The final concentration of the azide should be in excess of the protein concentration.

-

Add THPTA Ligand: Add the THPTA stock solution and mix gently.

-

Add Copper Sulfate: Add the CuSO₄ stock solution and mix gently.

-

Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to initiate the click reaction. Mix gently.

-

Incubation: Protect the reaction from light and incubate at room temperature for 30-60 minutes.

-

Purification: The labeled protein can be purified from excess reagents using methods such as dialysis, size-exclusion chromatography, or spin filtration.

Visualizations

Experimental Workflow for Quantum Yield Determination

Caption: A flowchart illustrating the key steps in determining the relative fluorescence quantum yield.

Workflow for Visualizing Nascent Proteins

Caption: A schematic outlining the process of labeling and visualizing newly synthesized proteins in cells.

References

CalFluor 555 Azide: A Technical Guide to its Mechanism and Application in Bioorthogonal Labeling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of CalFluor 555 Azide, a powerful fluorogenic probe for the detection and visualization of alkyne-labeled biomolecules. This document provides a comprehensive overview of its underlying principles, quantitative performance data, detailed experimental protocols, and visual representations of its activation and application in biological systems.

Core Mechanism of Action: Photoinduced Electron Transfer (PeT)

This compound is a "smart" fluorescent probe that remains in a non-fluorescent or "dark" state until it undergoes a specific chemical reaction.[1][2][3] Its mechanism of action is based on the principle of photoinduced electron transfer (PeT) .[3][4] In its native azide form, an electron-rich quenching group is in close proximity to the fluorophore core. Upon excitation with light, the excited fluorophore is rapidly quenched through the transfer of an electron from the quenching moiety, preventing the emission of a photon.

This quenching mechanism is reversed upon the conversion of the azide group into a triazole ring through a bioorthogonal click chemistry reaction with an alkyne-containing molecule. The formation of the triazole ring alters the electronic properties of the quenching group, disrupting the PeT process. This disruption "turns on" the fluorescence of the CalFluor 555 dye, resulting in a significant increase in fluorescence intensity, allowing for the sensitive and specific detection of the labeled biomolecule with minimal background signal. This fluorogenic nature makes this compound particularly advantageous for applications where the removal of unreacted probe is challenging, such as in live-cell imaging.

Figure 1: Mechanism of this compound activation.

Quantitative Data Presentation

The spectral properties and fluorescence enhancement of this compound are critical for its effective use. The following table summarizes the key quantitative data for CalFluor 555 in its azide (quenched) and triazole (fluorescent) forms.

| Property | This compound | CalFluor 555 Triazole | Reference |

| Excitation Maximum (λex) | 557 nm | 561 nm | |

| Emission Maximum (λem) | 577 nm | 583 nm | |

| Quantum Yield (Φ) | 0.0174 | 0.604 | |

| Fluorescence Enhancement | - | ~35-fold |

Experimental Protocols

The following are detailed methodologies for the application of this compound in common labeling experiments.

Labeling of Alkyne-Modified Proteins in Cell Lysates (CuAAC)

This protocol describes the labeling of proteins that have been metabolically tagged with an alkyne-containing amino acid analog using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

-

Alkyne-modified protein lysate (1-5 mg/mL)

-

This compound (1 mM stock in DMSO)

-

Copper(II) Sulfate (CuSO4) (50 mM stock in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) (50 mM stock in DMSO/water)

-

Sodium Ascorbate (100 mM stock in water, freshly prepared)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Methanol

-

Chloroform

Procedure:

-

In a microcentrifuge tube, combine the following:

-

50 µL of alkyne-modified protein lysate

-

This compound to a final concentration of 10-50 µM (e.g., 1 µL of 1 mM stock for a final concentration of 20 µM in a 50 µL reaction)

-

1 µL of 50 mM CuSO4 solution (final concentration 1 mM)

-

1 µL of 50 mM THPTA or TBTA solution (final concentration 1 mM)

-

-

Vortex the mixture gently.

-

Initiate the click reaction by adding 1 µL of freshly prepared 100 mM sodium ascorbate (final concentration 2 mM).

-

Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.

-

To precipitate the labeled protein, add 4 volumes of cold methanol, vortex, and incubate at -20°C for 30 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein.

-

Carefully discard the supernatant.

-

Wash the pellet with 500 µL of cold methanol and centrifuge again.

-

Air-dry the pellet and resuspend in an appropriate buffer for downstream analysis (e.g., SDS-PAGE loading buffer).

Figure 2: Workflow for protein labeling in cell lysates.

Imaging of Metabolically Labeled Glycans in Live Cells (SPAAC)

This protocol outlines the use of this compound for imaging glycans that have been metabolically labeled with an alkyne-containing sugar analog via strain-promoted alkyne-azide cycloaddition (SPAAC), a copper-free click chemistry method.

Materials:

-

Cells cultured on glass-bottom dishes or coverslips

-

Alkyne-modified sugar analog (e.g., a dibenzocyclooctyne (DBCO)-containing monosaccharide)

-

This compound (1 mM stock in DMSO)

-

Cell culture medium

-

PBS, pH 7.4

-

Fixative (e.g., 4% paraformaldehyde in PBS) (optional)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (optional)

-

Nuclear counterstain (e.g., DAPI) (optional)

Procedure:

-

Metabolic Labeling: Culture cells in a medium containing the alkyne-modified sugar analog for 24-72 hours. The optimal concentration and incubation time should be determined empirically for the specific cell type and sugar analog.

-

Wash: Gently wash the cells three times with pre-warmed PBS to remove unincorporated sugar analogs.

-

Labeling: Prepare a labeling solution of this compound in a cell culture medium or PBS at a final concentration of 1-10 µM.

-

Incubate the cells with the this compound labeling solution for 30-60 minutes at 37°C, protected from light.

-

Wash: Wash the cells three times with PBS to remove the excess probe.

-

(Optional) Fixation and Permeabilization: For fixed-cell imaging or to label intracellular structures, fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 for 10 minutes.

-

(Optional) Counterstaining: Incubate with a nuclear counterstain like DAPI according to the manufacturer's protocol.

-

Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for CalFluor 555 (e.g., excitation ~555 nm, emission ~580 nm).

Figure 3: Workflow for live-cell glycan imaging.

Conclusion

This compound is a highly effective and versatile fluorogenic probe for the detection of alkyne-modified biomolecules. Its mechanism of action, based on the reversal of photoinduced electron transfer upon click chemistry, provides a high signal-to-noise ratio, making it an excellent choice for a wide range of applications in cell biology, chemical biology, and drug development. The detailed protocols provided herein serve as a starting point for researchers to implement this powerful tool in their experimental workflows.

References

CalFluor 555 Azide: A Technical Guide to its Fluorogenic Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

CalFluor 555 Azide is a powerful fluorogenic probe designed for the specific and sensitive detection of alkyne-tagged biomolecules. Its unique "turn-on" fluorescence mechanism, activated upon reaction with an alkyne, makes it an invaluable tool for a wide range of applications in cell biology, chemical biology, and drug development, particularly in experiments where removal of unreacted probe is challenging. This guide provides a comprehensive overview of the core properties of this compound, detailed experimental protocols, and visualizations of its mechanism and workflow.

Core Principle: Fluorogenicity through Photoinduced Electron Transfer

This compound's fluorogenic nature stems from a process called photoinduced electron transfer (PeT). In its unreacted state, the azide group quenches the fluorescence of the rhodamine-based dye core. This means the molecule is essentially non-fluorescent. The azide moiety acts as an electron donor, and upon excitation of the fluorophore, an electron is transferred from the azide to the dye, preventing the emission of a photon.

This quenching mechanism is reversed upon the [3+2] cycloaddition reaction between the azide and an alkyne, a reaction commonly known as "click chemistry". The formation of a stable triazole ring eliminates the electron-donating ability of the azide group, thereby inhibiting the PeT process. As a result, the fluorophore is "switched on," and a strong fluorescent signal is produced.[1][2] This reaction can be catalyzed by copper(I) in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or can proceed without a catalyst using a strained cyclooctyne in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4]

The primary advantage of this fluorogenic property is the significant increase in signal-to-noise ratio. Because the probe is only fluorescent after reacting with its target, background fluorescence from unreacted probe is minimal, often eliminating the need for wash steps, which is particularly beneficial for live-cell imaging and in vivo studies.

Quantitative Data

The spectral properties of this compound before and after its reaction with an alkyne are summarized below. The significant increase in the quantum yield upon triazole formation highlights its efficacy as a fluorogenic probe.

| Property | This compound (Unreacted) | CalFluor 555 Triazole (Reacted) |

| Excitation Wavelength (λex) | ~555 nm | 561 nm |

| Emission Wavelength (λem) | - | 583 nm |

| Quantum Yield (Φ) | - | 0.604 |

| Fluorescence Enhancement | - | 35-fold |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of fluorescence activation and a typical experimental workflow for labeling biomolecules.

Caption: Fluorescence activation of this compound via click chemistry.

Caption: A typical experimental workflow for labeling biomolecules.

Experimental Protocols

The following are generalized protocols for using this compound to label alkyne-modified biomolecules in cells. Optimization may be required for specific cell types and experimental conditions.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fixed Cells

This protocol is suitable for labeling intracellular or cell-surface biomolecules in fixed cells.

Materials:

-

Alkyne-labeled cells on coverslips or in a multi-well plate

-

This compound

-

Copper(II) Sulfate (CuSO₄)

-

Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium Ascorbate

-

Phosphate-Buffered Saline (PBS)

-

Paraformaldehyde (PFA) for fixation

-

Triton X-100 or other permeabilization agent

-

Bovine Serum Albumin (BSA)

Procedure:

-

Cell Preparation:

-

Culture cells and introduce the alkyne-modified metabolic precursor for a sufficient duration to allow incorporation.

-

Fix the cells with 3-4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes (for intracellular targets).

-

Wash the cells three times with PBS.

-

-

Click Reaction Cocktail Preparation (prepare fresh):

-

For a typical reaction volume of 500 µL:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a 100 mM stock solution of CuSO₄ in water.

-

Prepare a 50 mM stock solution of TBTA or THPTA in DMSO or water.

-

Prepare a 1 M stock solution of sodium ascorbate in water (prepare fresh immediately before use).

-

-

-

Labeling Reaction:

-

Prepare the click reaction cocktail by adding the reagents in the following order to PBS containing 0.1 mg/mL BSA:

-

This compound to a final concentration of 1-10 µM.

-

TBTA or THPTA to a final concentration of 100 µM.

-

CuSO₄ to a final concentration of 1 mM.

-

-

Mix gently by vortexing.

-

Add sodium ascorbate to a final concentration of 2 mM to initiate the reaction.

-

Immediately add the reaction cocktail to the fixed and permeabilized cells.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

-

Washing and Imaging:

-

Remove the reaction cocktail and wash the cells three to five times with PBS.

-

Mount the coverslips with an appropriate mounting medium.

-

Image the cells using a fluorescence microscope with appropriate filters for the 555 nm excitation and corresponding emission wavelengths.

-

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Live Cells

This protocol uses a lower concentration of copper, which is less toxic to living cells. The ligand BTTAA is often preferred for live-cell applications.

Materials:

-

Alkyne-labeled live cells

-

This compound

-

Copper(II) Sulfate (CuSO₄)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (BTTAA)

-

Sodium Ascorbate

-

Cell culture medium

Procedure:

-

Cell Preparation:

-

Culture cells and introduce the alkyne-modified metabolic precursor.

-

-

Labeling Reaction:

-

Prepare the click reaction cocktail in cell culture medium. For a final volume of 500 µL:

-

This compound to a final concentration of 1-10 µM.

-

CuSO₄ to a final concentration of 50 µM.

-

BTTAA to a final concentration of 300 µM.

-

Sodium Ascorbate to a final concentration of 5 mM.

-

-

Add the reagents to the cell culture medium and mix gently.

-

Replace the existing cell culture medium with the reaction cocktail.

-

Incubate for 15-60 minutes under normal cell culture conditions (37°C, 5% CO₂), protected from light.

-

-

Imaging:

-

Due to the fluorogenic nature of this compound, imaging can often be performed without washing.

-

If background is high, wash the cells once with fresh pre-warmed cell culture medium before imaging.

-

Image using a live-cell imaging setup with appropriate environmental control.

-

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cells

This protocol is copper-free and therefore ideal for long-term live-cell imaging and in vivo studies where copper toxicity is a concern.

Materials:

-

Cells labeled with an azide-modified precursor

-

A cyclooctyne-functionalized fluorescent dye (as a comparative example, though the principle applies if a cyclooctyne version of CalFluor 555 were available or if this compound is used with a cyclooctyne-tagged biomolecule). For this protocol, we assume the biomolecule is azide-tagged and we are using a cyclooctyne dye. The reverse is also possible.

-

Cell culture medium

Procedure:

-

Cell Preparation:

-

Culture cells and introduce the azide-modified metabolic precursor.

-

-

Labeling Reaction:

-

Prepare a stock solution of the cyclooctyne-dye in DMSO.

-

Dilute the cyclooctyne-dye in pre-warmed cell culture medium to a final concentration of 20-50 µM.

-

Replace the existing cell culture medium with the medium containing the cyclooctyne-dye.

-

Incubate for 15-30 minutes at 37°C, protected from light.

-

-

Washing and Imaging:

-

Wash the cells three times with warm PBS or cell culture medium to remove unreacted probe.

-

Image the cells using a live-cell imaging setup.

-

Conclusion

This compound offers a robust and sensitive method for the detection of alkyne-functionalized biomolecules. Its fluorogenic properties, based on the principle of photoinduced electron transfer, lead to a high signal-to-noise ratio, making it particularly well-suited for no-wash and live-cell imaging applications. By understanding the underlying mechanism and following optimized protocols for either copper-catalyzed or strain-promoted click chemistry, researchers can effectively utilize this powerful tool to visualize and quantify a wide array of biological processes with high specificity and clarity.

References

Unveiling Cellular Dynamics: A Technical Guide to Click Chemistry with CalFluor 555 Azide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the principles and applications of CalFluor 555 Azide, a fluorogenic probe that has become an invaluable tool for visualizing and understanding complex biological processes. By harnessing the power of click chemistry, researchers can achieve highly specific and sensitive labeling of a wide array of biomolecules, paving the way for significant advancements in cellular imaging, drug discovery, and our fundamental understanding of biology.

Core Principles of this compound and Click Chemistry

This compound is a revolutionary fluorescent probe designed for bioorthogonal labeling. Its core advantage lies in its fluorogenic nature; the molecule is virtually non-fluorescent until it participates in a click chemistry reaction with an alkyne-modified biomolecule. This "turn-on" mechanism dramatically reduces background fluorescence, enabling no-wash imaging and the sensitive detection of biomolecules in their native environments, including living cells and organisms.[1][2]

The primary reaction employed with this compound is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction is highly efficient, specific, and biocompatible, proceeding readily in aqueous environments.[2] Alternatively, for applications where the cytotoxicity of copper is a concern, this compound can be used in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with strained cyclooctyne partners like dibenzocyclooctyne (DBCO).[3][4]

Quantitative Data Summary

The photophysical properties of this compound undergo a significant transformation upon reaction with an alkyne, leading to a substantial increase in fluorescence. The following table summarizes the key quantitative data for this compound before and after its conversion to the corresponding triazole through a click reaction.

| Property | This compound (Unreacted) | CalFluor 555 Triazole (Reacted) |

| Excitation Maximum (λmax, ex) | ~555 nm | 561 nm |

| Emission Maximum (λmax, em) | - | 583 nm |

| Quantum Yield (Φ) | - | 0.604 |

| Fluorescence Enhancement | - | 35-fold |

| Molecular Weight | 891.09 g/mol | - |

| Purity | >95% (HPLC) | - |

Mandatory Visualizations

Experimental Workflow: Imaging Cell Surface Glycans

Caption: Workflow for visualizing cell surface glycans using metabolic labeling and click chemistry.

Logical Relationship: Principle of Fluorogenic Activation

Caption: The fluorogenic activation of this compound upon click reaction.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound. These protocols are intended as a starting point and may require optimization for specific cell types and experimental conditions.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Cell Labeling

This protocol describes the labeling of azide-modified biomolecules on or within fixed cells using this compound and a copper catalyst.

Materials:

-

Cells cultured on coverslips with incorporated alkyne-modified precursors (e.g., through metabolic labeling).

-

Phosphate-buffered saline (PBS), pH 7.4.

-

Fixative solution (e.g., 4% paraformaldehyde in PBS).

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), if labeling intracellular targets.

-

This compound stock solution (e.g., 1 mM in DMSO).

-

Click chemistry reaction buffer:

-

Copper(II) sulfate (CuSO4) stock solution (e.g., 100 mM in water).

-

Copper(I)-stabilizing ligand stock solution (e.g., 50 mM TBTA or BTTAA in DMSO).

-

Sodium ascorbate stock solution (e.g., 500 mM in water, freshly prepared).

-

Procedure:

-

Cell Fixation:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Permeabilization (for intracellular targets):

-

Incubate the fixed cells with permeabilization buffer for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Click Reaction:

-

Prepare the click reaction cocktail immediately before use. For a 500 µL reaction volume, combine the following in order:

-

435 µL of PBS

-

5 µL of this compound stock solution (final concentration: 10 µM)

-

10 µL of copper(II) sulfate stock solution (final concentration: 2 mM)

-

20 µL of ligand stock solution (final concentration: 2 mM)

-

30 µL of sodium ascorbate stock solution (final concentration: 30 mM)

-

Note: The final concentrations may need optimization.

-

-

Vortex the cocktail gently to mix.

-

Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

-

-

Washing and Imaging:

-

Wash the cells three times with PBS.

-

Mount the coverslips on a microscope slide with an appropriate mounting medium.

-

Image the cells using a fluorescence microscope with filter sets appropriate for CalFluor 555 (Excitation: ~561 nm, Emission: ~583 nm).

-

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging

This protocol outlines the labeling of azide-modified biomolecules on the surface of living cells using this compound and a DBCO-modified labeling agent.

Materials:

-

Live cells cultured in a suitable imaging dish with incorporated azide-modified precursors.

-

Cell culture medium.

-

DBCO-functionalized CalFluor 555 (or a DBCO-alkyne to react with this compound). Stock solution in DMSO.

-

PBS or other imaging-compatible buffer.

Procedure:

-

Metabolic Labeling:

-

Culture cells in the presence of an azide-modified metabolic precursor (e.g., peracetylated N-azidoacetylmannosamine for glycan labeling) for a sufficient duration to allow for incorporation into the biomolecules of interest.

-

-

SPAAC Reaction:

-

Wash the cells twice with pre-warmed cell culture medium or PBS to remove unincorporated precursors.

-

Prepare the labeling solution by diluting the DBCO-CalFluor 555 stock solution in pre-warmed cell culture medium to the desired final concentration (typically 1-10 µM).

-

Add the labeling solution to the cells and incubate for 15-60 minutes at 37°C in a cell culture incubator, protected from light.

-

-

Washing and Imaging:

-

Wash the cells three times with pre-warmed medium or PBS to remove any unreacted probe.

-

Image the live cells immediately using a fluorescence microscope equipped with a live-cell imaging chamber and appropriate filter sets.

-

Applications in Research and Drug Development

The unique properties of this compound make it a versatile tool for a wide range of applications:

-

Visualization of Biomolecule Synthesis and Trafficking: By metabolically incorporating alkyne-modified building blocks (e.g., amino acids, nucleosides, sugars), researchers can use this compound to visualize the synthesis and localization of proteins, DNA, RNA, and glycans in real-time.

-

High-Content Screening: The no-wash nature of this compound is particularly advantageous for high-throughput and high-content screening assays in drug discovery, allowing for rapid and efficient quantification of cellular processes.

-

In Vivo Imaging: The biocompatibility of click chemistry and the fluorogenic nature of this compound have enabled the imaging of biological processes in living organisms, such as zebrafish embryos.

-

Glycobiology: The study of glycans, which play crucial roles in cell signaling, immune response, and disease, has been significantly advanced by the ability to specifically label and visualize them using this compound.

References

CalFluor 555 Azide: An In-depth Technical Guide for Bioorthogonal Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of CalFluor 555 Azide, a fluorogenic probe designed for the detection and visualization of alkyne-modified biomolecules via click chemistry. Its application in bioorthogonal labeling has made it an invaluable tool in chemical biology, drug development, and various life science research fields. This document details its core properties, experimental protocols for its use, and visual representations of the underlying chemical and experimental workflows.

Core Properties and Technical Data

This compound is a rhodamine-based dye that exhibits minimal fluorescence until it participates in a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This "turn-on" characteristic significantly reduces background fluorescence, enabling sensitive detection of labeled molecules with little to no need for wash steps.[1][2]

Below is a summary of the key quantitative data for this compound:

| Property | Value | Notes |

| Excitation Maximum (λex) | 555 nm | |

| Emission Maximum (λem) | 580 nm | After reaction with an alkyne. |

| Molecular Weight | 891.09 g/mol | [1] |

| Quantum Yield (Φ) | 0.0178 (Azide form) | Before click reaction. |

| Quantum Yield (Φ) | 0.351 (Triazole form) | After click reaction, representing a ~20-fold enhancement. |

| Molar Extinction Coefficient (ε) | Data not available in search results | This value is not consistently reported in the provided literature. |

| Solubility | Water, DMSO | [1] |

| Storage | -20°C, desiccated | [1] |

Signaling Pathways and Experimental Workflows

The primary application of this compound revolves around the "click chemistry" reaction, a bioorthogonal ligation that forms a stable triazole linkage between an azide and an alkyne.

Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

The following diagram illustrates the fundamental workflow of a CuAAC reaction using this compound to label an alkyne-modified biomolecule.

References

CalFluor 555 Azide: A Technical Guide to a Fluorogenic Probe for Bioorthogonal Labeling

Abstract

This technical guide provides a comprehensive overview of CalFluor 555 Azide, a fluorogenic probe that has become an invaluable tool for the sensitive and specific labeling of biomolecules in complex biological systems. Developed by the Bertozzi group, this compound belongs to a class of dyes designed to address a major challenge in fluorescence imaging: the high background signal from unreacted probes.[1][2] Its unique "turn-on" characteristic, where fluorescence is activated upon reaction with an alkyne via click chemistry, enables no-wash imaging of a wide range of biomolecules, including glycans, nucleic acids, and proteins.[1][3][4] This guide details the discovery, mechanism of action, photophysical properties, and experimental protocols for the application of this compound, aimed at researchers, scientists, and drug development professionals.

Introduction: The Advent of Fluorogenic Probes

The visualization of alkyne-tagged biomolecules with fluorescent azides has been hampered by the need to remove unreacted, and thus fluorescent, probes. This is particularly problematic for imaging in the intracellular environment, within living tissues, or in whole organisms where washing steps are difficult or impossible to perform. The residual unreacted probes are a major contributor to background signal and non-specific binding, which can obscure the desired signal.

To overcome this limitation, the Carolyn Bertozzi group designed a series of fluorogenic azide probes, termed CalFluors, that are activated by copper-catalyzed or metal-free click chemistry. These probes are intrinsically non-fluorescent and only become fluorescent upon reaction with an alkyne. This compound is a prominent member of this family, with an emission maximum in the orange-red region of the visible spectrum.

The fluorogenic nature of this compound is based on the principle of photoinduced electron transfer (PeT). In its azide form, the fluorophore is quenched. Upon cycloaddition with an alkyne to form a triazole, the PeT process is disrupted, leading to a significant increase in fluorescence quantum yield and a "turn-on" of the fluorescent signal. This mechanism allows for the direct imaging of labeled biomolecules without the need for wash steps to remove unreacted probe, thereby significantly improving the signal-to-noise ratio.

Physicochemical and Photophysical Properties

This compound is a rhodamine-based dye, which contributes to its brightness and photostability. Its key characteristic is the dramatic increase in fluorescence upon reaction with an alkyne. The photophysical properties of this compound and its corresponding triazole product are summarized in the table below.

| Property | This compound (Pre-Click) | CalFluor 555-Triazole (Post-Click) | Reference |

| Excitation Maximum (λmax) | 555 nm | 557 nm | |

| Emission Maximum (λem) | 577 nm | 580 nm | |

| Quantum Yield (Φfl) | 0.0178 | 0.351 | |

| Fluorescence Enhancement | - | ~20-fold | |

| Molecular Weight | 891.09 g/mol | - | |

| Extinction Coefficient (ε) | Data not available | Data not available | - |

| Fluorescence Lifetime (τ) | Data not available | Data not available | - |

Experimental Protocols

This compound is a versatile tool for a variety of bioorthogonal labeling applications. Below are detailed protocols for some of its common uses.

Labeling of Nascent DNA using EdU and this compound

This protocol describes the detection of newly synthesized DNA in cells by incorporating the alkyne-modified nucleoside analog 5-ethynyl-2'-deoxyuridine (EdU) followed by a click reaction with this compound.

Materials:

-

Cells of interest cultured on coverslips

-

Complete cell culture medium

-

EdU (10 mM stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Click reaction cocktail:

-

Copper(II) sulfate (CuSO₄) (20 mM stock in H₂O)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand (50 mM stock in H₂O)

-

Sodium ascorbate (100 mM stock in H₂O, freshly prepared)

-

This compound (1 mM stock in DMSO)

-

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

Procedure:

-

EdU Labeling:

-

Incubate cells with EdU-containing medium at a final concentration of 10-20 µM for the desired pulse duration (e.g., 1-2 hours) at 37°C.

-

-

Cell Fixation and Permeabilization:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.

-

Wash the cells twice with PBS.

-

-

Click Reaction:

-

Prepare the click reaction cocktail immediately before use. For a 500 µL reaction volume, mix the following in order:

-

440 µL PBS

-

10 µL CuSO₄ stock (final concentration: 400 µM)

-

2.5 µL THPTA stock (final concentration: 250 µM)

-

2.5 µL this compound stock (final concentration: 5 µM)

-

25 µL Sodium ascorbate stock (final concentration: 5 mM)

-

-

Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

-

-

Washing and Counterstaining:

-

Wash the cells three times with PBS.

-

(Optional) Incubate with a nuclear counterstain (e.g., DAPI) for 5-10 minutes.

-

Wash the cells twice with PBS.

-

-

Imaging:

-

Mount the coverslips on microscope slides using an appropriate mounting medium.

-

Image the cells using a fluorescence microscope with appropriate filter sets for CalFluor 555 (e.g., TRITC/Cy3 channel) and the nuclear counterstain.

-

Labeling of Nascent Proteins using HPG and this compound

This protocol enables the visualization of newly synthesized proteins by metabolic incorporation of the alkyne-containing amino acid analog L-homopropargylglycine (HPG) followed by detection with this compound.

Materials:

-

Cells of interest cultured on coverslips

-

Methionine-free cell culture medium

-

Complete cell culture medium

-

HPG (50 mM stock solution in H₂O or DMSO)

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Click reaction cocktail (as described in section 3.1)

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

Procedure:

-

Methionine Starvation and HPG Labeling:

-

Wash the cells with pre-warmed methionine-free medium.

-

Incubate the cells in methionine-free medium for 30-60 minutes at 37°C to deplete intracellular methionine.

-

Replace the medium with methionine-free medium containing HPG at a final concentration of 50 µM.

-

Incubate for the desired pulse duration (e.g., 1-4 hours) at 37°C.

-

-

Cell Fixation and Permeabilization:

-

Follow the same procedure as described in section 3.1, step 2.

-

-

Click Reaction:

-

Follow the same procedure as described in section 3.1, step 3.

-

-

Washing and Counterstaining:

-

Follow the same procedure as described in section 3.1, step 4.

-

-

Imaging:

-

Follow the same procedure as described in section 3.1, step 5.

-

Labeling of Cell-Surface Glycans using Ac₄ManNAl and this compound

This protocol describes the labeling of cell-surface sialic acids by metabolically incorporating the alkyne-modified sugar N-azidoacetylmannosamine (Ac₄ManNAl) and subsequent detection with this compound in a no-wash protocol.

Materials:

-

Cells of interest cultured in a glass-bottom dish

-

Complete cell culture medium

-

Ac₄ManNAl (stock solution in DMSO)

-

Live-cell imaging solution (e.g., HBSS or phenol red-free medium)

-

Click reaction cocktail for live cells:

-

Copper(II) sulfate (CuSO₄) (stock in H₂O)

-

Tris-(benzyltriazolylmethyl)amine (TBTA) or other cell-permeable ligand (stock in DMSO)

-

Sodium ascorbate (stock in H₂O, freshly prepared)

-

This compound (stock in DMSO)

-

Procedure:

-

Metabolic Labeling:

-

Incubate cells with complete medium containing Ac₄ManNAl at a final concentration of 25-50 µM for 2-3 days at 37°C.

-

-

Live-Cell Click Reaction (No-Wash):

-

Wash the cells twice with pre-warmed live-cell imaging solution.

-

Prepare the live-cell click reaction cocktail. For a 1 mL final volume, add the following to the live-cell imaging solution:

-

CuSO₄ to a final concentration of 50 µM.

-

TBTA to a final concentration of 100 µM.

-

This compound to a final concentration of 5-10 µM.

-

Sodium ascorbate to a final concentration of 1-2 mM.

-

-

Replace the medium on the cells with the click reaction cocktail.

-

-

Imaging:

-

Immediately begin imaging the cells on a fluorescence microscope equipped with an environmental chamber (37°C, 5% CO₂) using the appropriate filter set for CalFluor 555. The fluorescence signal will develop over time as the click reaction proceeds.

-

Visualizations: Workflows and Pathways

Experimental Workflow for No-Wash Live-Cell Imaging

Signaling Pathway of Fluorogenic Activation

References

- 1. researchgate.net [researchgate.net]

- 2. Fluorescence Properties of Rhodamine 800 in Whole Blood and Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CalFluors: A Universal Motif for Fluorogenic Azide Probes across the Visible Spectrum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Synthesis and applications of Rhodamine derivatives as fluorescent probes. | Semantic Scholar [semanticscholar.org]

CalFluor 555 Azide chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of CalFluor 555 Azide, a fluorogenic probe widely utilized in bioorthogonal chemistry for the fluorescent labeling of biomolecules. Its application in visualizing glycans, DNA, RNA, and proteins in cellular and tissue contexts with high sensitivity and low background makes it an invaluable tool in biological research and drug development.

Core Properties and Chemical Structure

This compound is a rhodamine-based dye that remains in a non-fluorescent state until it undergoes a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an alkyne-modified biomolecule.[1][2] This "click chemistry" reaction forms a stable, highly fluorescent triazole product, leading to a significant increase in fluorescence intensity.[1][3] This fluorogenic nature is a key advantage, as it allows for no-wash imaging of biomolecules, reducing background signal from unreacted probes.[2]

The chemical and physical properties of this compound and its corresponding triazole product are summarized in the tables below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C₄₁H₆₀N₇O₁₁S₂⁺ |

| Molecular Weight | 891.08 g/mol |

| CAS Number | 1798305-99-3 |

| Appearance | Solid |

| Solubility | Water soluble |

| Excitation Wavelength (pre-reaction) | ~555 nm |

| Emission (pre-reaction) | Non-fluorescent |

Table 2: Spectroscopic Properties of CalFluor 555-Triazole Conjugate

| Property | Value |

| Excitation Maximum (λex) | 561 nm |

| Emission Maximum (λem) | 583 nm |

| Quantum Yield (Φ) | 0.604 |

| Fluorescence Enhancement (fold) | 35x |

Below is a diagram of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Experimental Protocols: Biomolecule Labeling

This compound is a versatile tool for labeling a wide array of alkyne-modified biomolecules. The general principle involves two steps: metabolic or enzymatic incorporation of an alkyne-containing analog into the target biomolecule, followed by the click chemistry reaction with this compound.

The following are detailed protocols for the labeling of glycans, DNA, RNA, and proteins.

Glycan Labeling in Live and Fixed Cells

This protocol is adapted from studies on visualizing metabolically labeled glycans.

Materials:

-

Alkyne-modified sugar (e.g., N-azidoacetylmannosamine (ManNAz) analog with an alkyne group)

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a ligand

-

Sodium ascorbate

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

Fixative (e.g., 4% paraformaldehyde in PBS) for fixed-cell imaging

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for intracellular imaging

Protocol for Live Cell Surface Glycan Labeling:

-

Metabolic Labeling: Culture cells in media containing an appropriate concentration of the alkyne-modified sugar for 1-3 days to allow for metabolic incorporation into cell surface glycans.

-

Washing: Gently wash the cells twice with PBS to remove unincorporated sugar.

-

Click Reaction Cocktail Preparation: Prepare a fresh click reaction cocktail. For a final volume of 1 mL, add the following to cell culture medium:

-

10 µL of 1 mM this compound in DMSO (final concentration: 10 µM)

-

1 µL of 50 mM CuSO₄ in water (final concentration: 50 µM)

-

6 µL of 50 mM BTTAA (ligand) in DMSO (final concentration: 300 µM)

-

10 µL of 500 mM sodium ascorbate in water (final concentration: 5 mM)

-

-

Labeling: Replace the cell culture medium with the click reaction cocktail and incubate for 30-60 minutes at room temperature, protected from light.

-

Imaging: Image the cells directly without washing. For reduced background, a single wash step with PBS can be performed.

Protocol for Fixed Cell Glycan Labeling:

-

Metabolic Labeling and Fixation: Following metabolic labeling, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Washing: Wash the cells twice with PBS.

-

(Optional) Permeabilization: For visualizing intracellular glycans, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. Wash twice with PBS.

-

Click Reaction Cocktail Preparation: Prepare a fresh click reaction cocktail. For a final volume of 1 mL, add the following to PBS:

-

10 µL of 1 mM this compound in DMSO (final concentration: 10 µM)

-

1 µL of 1 M CuSO₄ in water (final concentration: 1 mM)

-

2 µL of 50 mM TBTA in DMSO (final concentration: 100 µM)

-

4 µL of 500 mM sodium ascorbate in water (final concentration: 2 mM)

-

Add BSA to a final concentration of 0.1 mg/mL to prevent precipitation.

-

-

Labeling: Add the click reaction cocktail to the fixed cells and incubate for 30-60 minutes at room temperature, protected from light.

-

Washing and Imaging: Wash the cells three times with PBS and proceed with imaging.

DNA Labeling in Fixed Cells

This protocol is designed for the detection of newly synthesized DNA using the thymidine analog 5-ethynyl-2'-deoxyuridine (EdU).

Materials:

-

5-ethynyl-2'-deoxyuridine (EdU)

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

TBTA ligand

-

Sodium ascorbate

-

PBS, Fixative, and Permeabilization buffer as in the glycan protocol

Protocol:

-

EdU Incorporation: Culture cells in the presence of 10 µM EdU for a desired period (e.g., 16 hours) to label newly synthesized DNA.

-

Fixation and Permeabilization: Fix and permeabilize the cells as described in the fixed-cell glycan labeling protocol.

-

Click Reaction Cocktail Preparation: Prepare the same click reaction cocktail as for fixed-cell glycan labeling.

-

Labeling: Incubate the cells with the click reaction cocktail for 1 hour at room temperature, protected from light.

-

Imaging: Image the cells. For no-wash imaging, proceed directly. A single wash with PBS can improve the signal-to-noise ratio.

RNA and Protein Labeling

The labeling of RNA and proteins follows a similar principle, involving the metabolic incorporation of alkyne-modified nucleosides (e.g., 5-ethynyl uridine for RNA) or amino acids (e.g., L-azidohomoalanine analog with an alkyne). The subsequent click chemistry reaction is performed as described for DNA labeling in fixed cells.

Signaling Pathways and Experimental Workflows

The core of this compound's application lies in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. The experimental workflow and the chemical transformation are depicted in the diagrams below.

Caption: General workflow for labeling biomolecules with this compound.

Caption: The CuAAC reaction transforms the non-fluorescent azide into a fluorescent triazole.

References

CalFluor 555 Azide: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of CalFluor 555 Azide, a fluorogenic probe essential for sensitive biomolecule detection. The information is compiled to assist researchers in optimizing their experimental workflows and ensuring the integrity of their results.

Core Properties of this compound

This compound is a fluorogenic dye that remains non-fluorescent until it participates in a copper-catalyzed or metal-free click reaction with an alkyne.[1][2][3][4] This property is highly advantageous for imaging in environments where the removal of unreacted fluorescent probes is challenging, as it significantly reduces background signal.[3] Upon reaction, the dye exhibits strong fluorescence with excitation and emission maxima around 561 nm and 583 nm, respectively.

Solubility Profile

The solubility of this compound is a critical factor for its effective use in various experimental settings. The following table summarizes its solubility in common laboratory solvents.

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | Readily soluble. It is often the recommended solvent for preparing stock solutions. | |

| Water | Soluble. Some suppliers note it is water-soluble, which is beneficial for biological applications. | |

| Dimethylformamide (DMF) | May be used as an alternative solvent. | |

| Ethanol | May be used as an alternative solvent. |

For in vivo studies where aqueous solubility may be limited, the following formulations can be considered.

| Formulation | Components |

| Oral Formulation 1 | Suspension in 0.5% Carboxymethyl cellulose (CMC) Na |

| Oral Formulation 2 | Dissolved in PEG400 |

| Oral Formulation 3 | Suspension in 0.2% Carboxymethyl cellulose |

| Oral Formulation 4 | Dissolved in 0.25% Tween 80 and 0.5% Carboxymethyl cellulose |

| Injection Formulation (DMSO/Corn oil) | 10% DMSO and 90% Corn oil |

| Injection Formulation (DMSO/PEG300/Tween 80/H₂O) | A mixture of DMSO, PEG300, Tween 80, and ddH₂O |

Stability and Storage Recommendations

Proper storage is crucial for maintaining the chemical integrity and performance of this compound.

| Condition | Recommendation | Duration | Reference |

| Powder Form | |||

| Long-term Storage | Store at -20°C. | Up to 3 years | |

| Store in a dry, cool, and well-ventilated place. | |||

| Desiccate to protect from moisture. | |||

| Avoid prolonged exposure to light. | |||

| Short-term Storage | Can be stored at 4°C. | Up to 2 years | |

| Shipping | Shipped at ambient temperature. | ||

| In Solvent | |||

| Stock Solutions | Store at -80°C. | Not specified |

Experimental Protocols

Preparation of Stock Solutions

A general protocol for preparing a stock solution of this compound is as follows:

-

Bring the vial of this compound powder to room temperature before opening.

-

Add a sufficient volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

-

Vortex briefly to ensure the powder is fully dissolved.

-

Store the stock solution at -80°C, protected from light and moisture.

General Protocol for Copper-Catalyzed Click Chemistry (CuAAC) Labeling in Fixed Cells

This protocol is adapted from a study utilizing CalFluor probes for visualizing alkyne-labeled biomolecules.

-

Cell Fixation and Permeabilization:

-

Fix cells that have been metabolically labeled with an alkyne-containing substrate (e.g., EdU) with an appropriate fixative (e.g., 4% paraformaldehyde).

-

Permeabilize the cells with a detergent-based buffer (e.g., 0.5% Triton™ X-100 in PBS).

-

Wash the cells with PBS.

-

-

Click Reaction Cocktail Preparation:

-

Prepare the click reaction cocktail immediately before use. The final concentrations of the components in the reaction volume are critical.

-

This compound: 1-10 µM

-

Copper(II) Sulfate (CuSO₄): 1 mM

-

Copper Ligand (e.g., TBTA): 100 µM

-

Reducing Agent (e.g., Sodium Ascorbate): 2 mM (prepare fresh)

-

Protein (e.g., BSA): 0.1 mg/mL (to reduce non-specific binding)

-

-

Labeling Procedure:

-

Add the click reaction cocktail to the fixed and permeabilized cells.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

At higher concentrations of the probe, a single wash step with PBS may be necessary to reduce any background fluorescence.

-

-

Imaging:

-

Mount the coverslips and image the cells using a fluorescence microscope with appropriate filters for the Cy3/TRITC channel.

-

Visualizations

Logical Workflow for this compound Activation

Caption: Workflow of this compound activation via Click Chemistry.

Experimental Workflow for Cellular Labeling

Caption: Protocol for labeling cells with this compound.

References

CalFluor 555 Azide: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

CalFluor 555 Azide is a fluorogenic probe that has become an invaluable tool in bioorthogonal chemistry, particularly in the realm of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry."[1][2] This rhodamine-based dye is exceptionally useful because it remains non-fluorescent until it reacts with an alkyne, leading to a significant increase in fluorescence emission.[1][3][4] This "turn-on" mechanism allows for the sensitive and specific detection of alkyne-tagged biomolecules with minimal background signal, even in complex biological environments, and often without the need for washing steps. This guide provides an in-depth overview of the safety, handling, and experimental application of this compound.

Core Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective and safe use in the laboratory. The following table summarizes key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C41H60N7O11S2 | |

| Molecular Weight | 891.1 g/mol | |

| Excitation Maximum (post-click) | 561 nm | |

| Emission Maximum (post-click) | 583 nm | |

| Appearance | Dark red amorphous solid | |

| Solubility | Soluble in Water and DMSO | |

| Purity | >95% (typically analyzed by HPLC) |

Safety and Handling

While this compound is a valuable research tool, it is imperative to handle it with appropriate care, adhering to standard laboratory safety practices. The safety information presented here is a summary of available data; however, users should always consult the most recent Safety Data Sheet (SDS) from their specific supplier.

Hazard Identification and Personal Protective Equipment (PPE)

The available Safety Data Sheet for a product containing this compound does not list it as a hazardous substance. However, as a general precaution for handling chemical reagents, the following personal protective equipment should be worn:

-

Eye Protection: Wear tight-sealing safety goggles.

-

Hand Protection: Use compatible chemical-resistant gloves.

-

Skin and Body Protection: Wear a lab coat or other suitable protective clothing.

-

Respiratory Protection: In case of insufficient ventilation, use a respirator with components tested and approved under appropriate government standards.

First Aid Measures

In the event of exposure, the following first-aid measures are recommended:

| Exposure Route | First Aid Procedure | Source(s) |